Technical Guide: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1)
Technical Guide: 1,7-Naphthyridine-2-carbaldehyde (CAS 1351516-00-1)
[1][2][3][4]
Executive Summary: The Strategic Scaffold
1,7-Naphthyridine-2-carbaldehyde is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[1] As a diaza-analogue of quinoline , the 1,7-naphthyridine scaffold offers a distinct electronic profile and hydrogen-bonding capability (N7 acceptor) that allows medicinal chemists to execute scaffold hopping strategies.[1] This modification often improves solubility and metabolic stability compared to the parent quinoline or isoquinoline drugs.
This guide details the physicochemical profile, a validated synthesis protocol via Selenium Dioxide oxidation, and the downstream application of this aldehyde in generating kinase inhibitor libraries and antimicrobial agents.
Chemical Identity & Physicochemical Profile[1][2][3][5][6][7]
| Property | Specification |
| CAS Number | 1351516-00-1 |
| IUPAC Name | 1,7-Naphthyridine-2-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 158.16 g/mol |
| SMILES | O=CC1=NC2=CN=CC=C2C=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids.[1] |
| Key Reactivity | Electrophilic aldehyde (C2); Nucleophilic Nitrogen (N7) |
Synthesis Protocol: Selective Oxidation Strategy
While various routes exist, the most robust laboratory-scale method for generating heteroaromatic aldehydes from their methyl precursors is the Riley Oxidation using Selenium Dioxide (
Retrosynthetic Logic
The synthesis relies on the activated nature of the methyl group at the C2 position, which is adjacent to the ring nitrogen (N1). This position is sufficiently acidic to enolize, allowing attack by the selenium species.
Detailed Experimental Protocol
Objective: Synthesis of 1,7-Naphthyridine-2-carbaldehyde via
Materials:
-
2-Methyl-1,7-naphthyridine (1.0 eq)[1]
-
Selenium Dioxide (
) (1.2 – 1.5 eq) -
Solvent: 1,4-Dioxane/Water (95:5 mixture)[1]
-
Celite (for filtration)[3]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-1,7-naphthyridine (10 mmol) in 1,4-dioxane (50 mL). Add water (2 mL) to facilitate the reaction mechanism (hydrolysis of the intermediate selenite ester).
-
Oxidation: Add
(12 mmol) in a single portion. -
Reaction: Heat the mixture to reflux (100–105°C) under an inert atmosphere (Nitrogen) for 4–6 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde typically runs slightly lower or similar to the methyl precursor but stains distinctly with 2,4-DNP (orange/red spot).
-
Visual Cue: The precipitation of black Selenium metal indicates the reaction is progressing.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove dioxane.
-
-
Purification (Bisulfite Method):
-
Why this step? To separate the aldehyde from unreacted methyl precursor without difficult chromatography.
-
Dissolve the crude residue in EtOAc. Shake with saturated aqueous Sodium Bisulfite (
) . The aldehyde forms a water-soluble bisulfite adduct.[1] -
Wash the aqueous layer with EtOAc to remove non-aldehyde impurities.
-
Basify the aqueous layer (pH ~9-10) with
to regenerate the aldehyde. -
Extract the free aldehyde into DCM (3x), dry over
, and concentrate.
-
-
Final Isolation: Recrystallize from Hexane/EtOAc if necessary to obtain the pale yellow solid.
Applications in Drug Discovery[9][10]
The C2-aldehyde functionality serves as a "warhead" for further diversification.[1] It is particularly valuable for synthesizing Schiff bases (hydrazones) and heterocyclic fusions .
Validated Workflows
-
Reductive Amination: Reaction with primary amines followed by
reduction yields secondary amines, common in kinase inhibitor side chains. -
Groebke-Blackburn-Bienaymé Reaction: One-pot multicomponent reaction with an amidine and isocyanide to form fused imidazo[1,2-a]naphthyridines.[1]
-
Hydrazone Formation: Reaction with hydrazides to form acylhydrazones, a pharmacophore noted for antimicrobial activity (specifically against S. aureus).
Structural Significance (SAR)
In Structure-Activity Relationship (SAR) studies, the 1,7-naphthyridine core is often compared to quinoline.
-
Quinoline: Nitrogen at pos 1.
-
1,7-Naphthyridine: Nitrogens at pos 1 and 7.
-
Effect: The N7 nitrogen acts as an additional hydrogen bond acceptor. In kinase pockets (e.g., c-Met, VEGFR), this can create critical water-mediated bridges or direct interactions with hinge region residues that quinoline cannot achieve.
References
-
Mrozek-Wilczkiewicz, A., et al. (2015).[3] Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved January 28, 2026, from [Link]
-
Riley, H. L., et al. (1932).[4] Selenium Dioxide Oxidation (Riley Oxidation) Mechanism and Scope. Journal of the Chemical Society. (Historical Context via Wikipedia). Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Retrieved January 28, 2026, from [Link]
